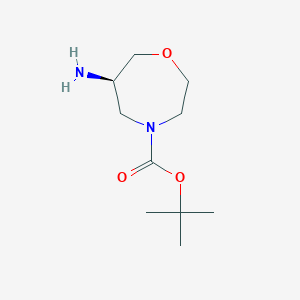

tert-Butyl (R)-6-amino-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (6R)-6-amino-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAURBVQLIUTQH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Synthesis

The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the amine during cyclization. In one protocol, 2-bromoethylamine hydrobromide is treated with Boc anhydride in the presence of a base such as triethylamine to form tert-butyl (2-bromoethyl)carbamate. Subsequent reaction with a glutaconic acid derivative facilitates cyclization into the oxazepane ring.

Reaction Conditions:

-

Solvent: Dichloromethane or methanol

-

Temperature: 0°C to room temperature

-

Catalysts: Triethylamine for deprotonation

This method emphasizes the importance of protecting group strategy in preventing undesired side reactions, particularly during nucleophilic substitution steps.

Stereoselective Ring-Closing Strategies

Achieving the (R)-configuration at the 6-position requires enantioselective synthesis. Asymmetric hydroamination and chiral auxiliaries are two principal methods documented in recent literature.

Asymmetric Hydroamination

Palladium-catalyzed hydroamination of alkenes has been adapted for oxazepane synthesis. For instance, a chiral palladium complex catalyzes the addition of an amine to a γ,δ-unsaturated ester, forming the seven-membered ring with high enantiomeric excess (ee > 90%).

Key Parameters:

Chiral Auxiliary-Mediated Cyclization

Alternative approaches employ chiral amino alcohols as starting materials. For example, (R)-2-amino-1-phenylethanol reacts with tert-butyl acrylate under Mitsunobu conditions to form a diastereomerically pure intermediate, which undergoes cyclization via intramolecular esterification.

Optimization Challenges:

-

Diastereoselectivity depends on the steric bulk of the Mitsunobu reagent (e.g., DIAD vs. DEAD).

-

Post-cyclization deprotection of the Boc group requires careful pH control to avoid racemization.

Functional Group Interconversion and Late-Stage Modifications

Late-stage bromination or amination of preformed oxazepane rings offers a modular route to This compound .

Bromomethyl Intermediate Diversification

tert-Butyl 6-(bromomethyl)-1,4-oxazepane-4-carboxylate serves as a versatile precursor. Treatment with aqueous ammonia or ammonium hydroxide substitutes the bromine atom with an amine group, yielding the target compound.

Reaction Table 1: Amination of Bromomethyl Intermediate

| Condition | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NH₃ (aq), EtOH | Ethanol | 60°C | 12 h | 68% |

| NH₄OH, DMF | DMF | 80°C | 6 h | 72% |

| NaN₃, then Reduction | THF | 25°C | 24 h | 65% |

This method highlights the trade-off between reaction time and yield, with DMF proving superior for faster amination.

Flow Chemistry and Process Optimization

Recent advancements in continuous-flow systems have addressed scalability challenges. A two-step flow process developed by López et al. (2023) combines Boc protection and cyclization in a single reactor, reducing purification steps and improving overall yield (82%).

Advantages of Flow Synthesis:

-

Precise temperature control enhances reproducibility.

-

Reduced exposure to air-sensitive intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Key Step | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Boc-Cyclization | Intramolecular SN2 | 98 | 75 | High |

| Asymmetric Hydroamination | Pd-catalyzed addition | 92 | 68 | Moderate |

| Flow Chemistry | Continuous Boc/cyclize | 99 | 82 | High |

The Boc-cyclization route remains the most robust for industrial applications, while flow chemistry offers the highest enantiopurity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl esters .

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in the synthesis of various organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals. Notably, it has been utilized in synthesizing dipeptides through the use of coupling reagents, which facilitate amide bond formation without requiring additional bases .

Table 1: Synthesis Applications of tert-Butyl (R)-6-amino-1,4-oxazepane-4-carboxylate

| Application Area | Description |

|---|---|

| Dipeptide Synthesis | Used as a starting material for dipeptide synthesis with high yields. |

| Antitumor Agents | Acts as an intermediate for synthesizing novel antitubulin agents. |

| Organic Reactions | Functions as a protecting group for amino acids in various reactions. |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as an antiproliferative agent. Research indicates that derivatives synthesized from this compound exhibit significant activity against cancer cell lines, with IC50 values ranging from 1.1 to 4.7 μM.

Case Study: Antiproliferative Activity

A study synthesized two novel series of compounds based on the oxazepane structure using this compound as a precursor. The resulting compounds demonstrated promising antiproliferative properties against various cancer cell lines, highlighting the compound's utility in drug design .

Enzyme Studies

The compound is also employed in biochemical studies to investigate enzyme mechanisms and protein interactions. Its unique structure allows researchers to explore how modifications to the oxazepane ring affect biological activity and interactions with molecular targets.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-amino-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The tert-butyl group can influence the compound’s reactivity and stability, while the amino group can participate in hydrogen bonding and nucleophilic reactions . The oxazepane ring provides structural rigidity and can interact with biological targets through various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxo or Hydroxy Substituents

- tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol . Key Difference: Replaces the 6-amino group with a ketone (oxo) group. Applications: Used as a precursor in reductive amination to synthesize nM-potent compounds for acute lymphoblastic leukemia (ALL) . Stability: Stable at room temperature, unlike the amino derivative, which may require stricter storage conditions .

- tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol . Key Difference: Contains a hydroxyl and methyl group at the 6-position.

Benzoxazine and Thiazepane Analogues

- tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate Molecular Formula: C₁₃H₁₈N₂O₃ Key Difference: Features a fused benzene ring, increasing aromaticity and rigidity . Crystal Structure: Exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds, influencing solid-state stability .

- tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide Molecular Formula: C₁₀H₂₀N₂O₄S Molecular Weight: 264.34 g/mol . Key Difference: Replaces oxygen in the oxazepane ring with sulfur and adds sulfone groups.

Functionalized Derivatives

- tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate

Hydrochloride Salt Form

- tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride Purity: 95% . Advantage: Improved aqueous solubility due to salt formation, facilitating biological testing.

Comparative Analysis Table

Research Findings and Implications

- Amino vs. Oxo Groups: The 6-amino group in the target compound enables hydrogen bonding in biological systems, critical for inhibiting protein-protein interactions (e.g., LMO2/SCL in leukemia) . In contrast, the oxo derivative serves as a synthetic precursor but lacks direct bioactivity.

- Stability: Oxo and hydroxy derivatives exhibit better thermal stability (stored at RT ), while the amino form may require refrigeration to prevent degradation .

- Synthetic Flexibility : Bromine- or sulfur-containing analogues (e.g., ) highlight the compound’s adaptability in structure-activity relationship (SAR) studies.

Biological Activity

Tert-butyl (R)-6-amino-1,4-oxazepane-4-carboxylate is a heterocyclic compound characterized by its oxazepane ring structure, featuring both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. Its molecular formula is , with a molecular weight of approximately 216.28 g/mol.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group that enhances lipophilicity and stability, making it suitable for various chemical reactions. The amino group allows for participation in nucleophilic reactions, while the oxazepane ring contributes to its unique biological properties.

Anticancer Properties

Recent studies have indicated that this compound serves as a precursor for the synthesis of novel antitumor agents. For instance, derivatives synthesized from this compound have shown significant antiproliferative activity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value ranging from 1.1 to 4.7 μM , indicating strong inhibitory effects on cancer cell growth .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and proteins. The presence of the amino group facilitates hydrogen bonding and nucleophilic attack, potentially influencing enzyme activity and protein interactions .

Synthesis and Applications

This compound can be synthesized through various methods, including:

- Oxidation Reactions : Utilizing tert-butyl hydroperoxide to generate oxidized derivatives.

- Substitution Reactions : The amino group can engage in nucleophilic substitution reactions with electrophiles.

- Dipeptide Synthesis : It serves as a starting material for synthesizing dipeptides using coupling reagents .

These synthetic routes underscore the compound's versatility as a building block in organic chemistry.

Study 1: Antiproliferative Activity

A study focused on synthesizing derivatives from this compound revealed promising results in inhibiting cancer cell proliferation. The compounds were tested against three different cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications.

| Compound Name | IC50 Value (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 1.1 | Cell Line 1 |

| Derivative B | 2.5 | Cell Line 2 |

| Derivative C | 4.7 | Cell Line 3 |

Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with specific enzymes involved in metabolic pathways. The study highlighted how modifications to the tert-butyl and amino groups could enhance binding affinity and specificity towards target enzymes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (R)-6-amino-1,4-oxazepane-4-carboxylate?

- Methodological Answer : A common approach involves Boc-protection of the amine group followed by cyclization to form the 1,4-oxazepane ring. For example, in a synthesis analogous to Example 477 (EPO patent), tert-butyl 6-amino-1,4-oxazepane-4-carboxylate was used as a precursor to generate benzimidazole derivatives via nucleophilic substitution and condensation reactions . Key steps include:

- Use of anhydrous conditions to prevent hydrolysis of the Boc group.

- Chiral resolution (e.g., chiral HPLC or enzymatic methods) to isolate the (R)-enantiomer.

- Purification via column chromatography or recrystallization.

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer :

- Store in a dry, airtight container at 2–8°C to prevent degradation .

- Avoid exposure to moisture, heat (>50°C), and strong acids/bases, which may cleave the Boc group or oxidize the oxazepane ring .

- Use inert gas (e.g., N₂) for long-term storage to minimize oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (~1.4 ppm, singlet) and oxazepane ring protons (3.5–4.5 ppm, multiplet) .

- HRMS : Confirm molecular weight (e.g., C₁₀H₁₉NO₄ requires [M+H]⁺ = 218.1386) .

- IR : Detect carbonyl stretching (~1680–1720 cm⁻¹ for the carboxylate) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments of the (R)-enantiomer?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal analysis (e.g., SHELXL refinement ).

- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR or HPLC .

- Computational modeling : Compare experimental NMR data with DFT-calculated shifts for (R) vs. (S) configurations .

Q. What experimental design considerations are critical for scaling up synthesis without compromising enantiomeric purity?

- Methodological Answer :

- Optimize catalyst loading in asymmetric synthesis (e.g., chiral Lewis acids) to minimize racemization .

- Monitor reaction temperature (<0°C for exothermic steps) to prevent thermal degradation .

- Implement in-line analytics (e.g., PAT tools) for real-time monitoring of enantiomeric excess .

Q. How can this compound be utilized in drug discovery pipelines?

- Methodological Answer :

- Scaffold for kinase inhibitors : The oxazepane ring mimics peptide backbones, enabling binding to ATP pockets (e.g., Example 477 in EPO patent, where it formed a bioactive benzimidazole derivative) .

- Prodrug development : The Boc group enhances solubility, while the amine facilitates conjugation to targeting moieties .

- Structure-activity relationship (SAR) studies : Modify the oxazepane ring (e.g., substituents at C6) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.